molecular formula C10H21NO B1472226 1-(2-Ethylbutyl)pyrrolidin-3-ol CAS No. 1552580-99-0

1-(2-Ethylbutyl)pyrrolidin-3-ol

Cat. No.: B1472226
CAS No.: 1552580-99-0
M. Wt: 171.28 g/mol
InChI Key: YNFPEYCZJYYAPV-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)pyrrolidin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, characterized by a pyrrolidine ring substituted with a 2-ethylbutyl group and a hydroxyl moiety. The saturated pyrrolidine ring is a privileged scaffold in pharmaceutical science, featured in numerous FDA-approved drugs and bioactive molecules due to its advantageous three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space . The non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to the stereochemical complexity of molecules containing it, which can lead to different biological profiles and selective binding to enantioselective protein targets . The specific substituents on this compound further enhance its research utility. The 2-ethylbutyl group is a bulky, lipophilic chain that can influence the molecule's physicochemical properties and biomolecular interactions. Analogs featuring the 2-ethylbutyl moiety have been identified in advanced research contexts, such as in the structure of Remdesivir, a broad-spectrum antiviral nucleotide prodrug . The hydroxyl group at the 3-position provides a handle for further chemical functionalization and can participate in hydrogen bonding, which is critical for interactions with biological targets. While detailed mechanistic studies and specific biological applications for this compound are not extensively reported in the public domain, its structure aligns with compounds investigated for various pharmacological activities. Pyrrolidine derivatives are widely explored as key scaffolds in the development of anticancer agents, antibacterial compounds, central nervous system therapies, antidiabetics, and anti-inflammatory and analgesic agents . Researchers value such scaffolds for tuning critical parameters like solubility, lipophilicity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties during the drug design process . This compound is presented as a valuable building block for synthetic chemistry and a candidate for probing new structure-activity relationships in pharmaceutical research. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylbutyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-9(4-2)7-11-6-5-10(12)8-11/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFPEYCZJYYAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrrolidin 3 Ol Derivatives

Stereoselective and Enantioselective Synthesis Approaches

The biological activity and chemical properties of pyrrolidin-3-ol derivatives are often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for the precise control of stereocenters is of paramount importance. Stereoselective and enantioselective strategies aim to produce specific stereoisomers in high purity, which is crucial for applications in medicinal chemistry and materials science. nih.govrsc.org

Asymmetric 1,3-Dipolar Cycloaddition Strategies

One of the most powerful and widely used methods for the enantioselective synthesis of pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgrsc.org This reaction allows for the construction of the pyrrolidine (B122466) core with the simultaneous creation of multiple stereocenters in a single step, offering high levels of regio- and stereocontrol. nih.gov

The use of chiral azomethine ylides, derived from chiral amino acids or their derivatives, represents a diastereoselective approach to synthesizing optically active pyrrolidines. The inherent chirality of the ylide directs the stereochemical outcome of the cycloaddition reaction. For instance, chiral azomethine ylides can be generated from the condensation of chiral α-amino esters with aldehydes or ketones. The subsequent cycloaddition with a dipolarophile proceeds with facial selectivity dictated by the existing stereocenter on the ylide. This strategy has been successfully employed in the synthesis of a variety of substituted pyrrolidines.

An alternative diastereoselective strategy involves the reaction of an achiral azomethine ylide with a chiral dipolarophile. The chiral auxiliary attached to the dipolarophile, such as a chiral alcohol or amine, influences the trajectory of the incoming dipole, leading to the preferential formation of one diastereomer. A variety of chiral alkenes and acrylates have been utilized as dipolarophiles in this context. After the cycloaddition, the chiral auxiliary can often be cleaved to afford the desired enantiomerically enriched pyrrolidine.

The most versatile and widely adopted approach for asymmetric 1,3-dipolar cycloadditions is the use of chiral catalysts. rsc.orgrsc.org In this method, a chiral Lewis acid or organocatalyst coordinates to either the azomethine ylide precursor or the dipolarophile, creating a chiral environment that directs the cycloaddition to proceed with high enantioselectivity. nih.gov Various metal complexes, including those of copper, silver, and zinc, with chiral ligands have been shown to be highly effective. nih.gov The catalyst-controlled approach offers significant advantages, including the ability to generate either enantiomer of the product by simply changing the chirality of the catalyst and the potential for catalyst recycling. mdpi.com

A notable example is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov The use of chiral ligands, such as those derived from bis(oxazolines) (BOX) or phosphines, can induce high levels of enantioselectivity.

Table 1: Examples of Chiral Catalysts in Asymmetric 1,3-Dipolar Cycloadditions

Catalyst/Ligand SystemMetalDipolarophile TypeTypical Enantioselectivity (ee)Reference
Cu(I)-BOXCopperα,β-Unsaturated esters>90% nih.gov
Ag(I)-PhosphineSilverMaleimidesup to 99% rsc.org
Zn(II)-Proline derivativeZincNitroalkenesup to 95% acs.org
Chiral Phosphoric Acid-AcrylatesHigh whiterose.ac.uk

The scalability of a synthetic route is a critical factor for its practical application, particularly in industrial settings. While many asymmetric methodologies perform well on a laboratory scale, transitioning to large-scale production can present challenges. For the synthesis of pyrrolidin-3-ol precursors, strategies that utilize catalytic amounts of chiral inductors are generally more amenable to large-scale synthesis due to cost and purification considerations. mdpi.com Organocatalytic methods, in particular, have shown promise for large-scale applications as they often employ readily available and robust catalysts and can sometimes be performed without the need for stringent anhydrous or anaerobic conditions. mdpi.comthieme-connect.de Furthermore, the development of recyclable catalysts is an active area of research to improve the sustainability and cost-effectiveness of these syntheses on a larger scale. mdpi.com

Catalytic Asymmetric Transformations

Beyond 1,3-dipolar cycloadditions, several other catalytic asymmetric transformations have been developed for the synthesis of chiral pyrrolidine derivatives, which can serve as precursors to 1-(2-ethylbutyl)pyrrolidin-3-ol. These methods often involve the asymmetric functionalization of a pre-existing pyrrolidine or pyrroline (B1223166) ring or the cyclization of an acyclic precursor. acs.orgmdpi.com

One such strategy is the catalytic asymmetric hydrogenation of pyrroles or pyrrolines. The use of chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can effect the enantioselective reduction of the C=C double bond to furnish chiral pyrrolidines.

Another powerful approach is the enantioselective C-H functionalization of N-substituted pyrrolidines. nih.gov This strategy avoids the need for pre-functionalized substrates and allows for the direct introduction of a substituent at a specific position with high enantiocontrol. For example, palladium-catalyzed enantioselective C-H arylation has been used to synthesize 2-arylpyrrolidines. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. rsc.org For instance, the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by a subsequent cyclization and reduction sequence, can provide access to highly functionalized chiral pyrrolidines. rsc.org Chiral secondary amines, such as proline and its derivatives, are often employed as catalysts in these transformations. nih.gov

Table 2: Overview of Catalytic Asymmetric Transformations for Pyrrolidine Synthesis

TransformationCatalyst TypeKey FeaturesReference
Asymmetric HydrogenationChiral Transition Metal Complex (e.g., Rh-DIPAMP)Reduction of pyrroles/pyrrolines nih.gov
Enantioselective C-H FunctionalizationChiral Palladium ComplexDirect functionalization of the pyrrolidine ring nih.gov
Organocatalytic Michael Addition/CyclizationChiral Amine (e.g., Proline derivative)Forms highly substituted pyrrolidines from acyclic precursors rsc.org
Biocatalytic C-H AminationEngineered Cytochrome P450Intramolecular C-H insertion to form the pyrrolidine ring acs.org
Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a key strategy for the enantioselective synthesis of chiral pyrrolidines. This approach typically involves the reduction of a prochiral pyrrole (B145914) or pyrroline precursor using a chiral catalyst.

Heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.org The use of rhodium on alumina (B75360) (Rh/Al2O3) as a catalyst under a hydrogen atmosphere can effectively reduce the pyrrole ring. acs.org It is believed that the reaction proceeds through a two-step hydrogenation sequence, where the initial reduction of a directing group provides a stereocenter that guides the subsequent reduction of the pyrrole ring. acs.org

For the asymmetric hydrogenation of C=C bonds, chiral sulfide (B99878) ligands anchored to palladium nanoparticles have been developed. These ligands, often containing a pyrrolidine moiety themselves, can induce enantioselectivity in the hydrogenation of substrates like isophorone. worktribe.com The enantiomeric excess achieved is dependent on the steric bulk of the ligand, which influences its dispersion on the catalyst surface. worktribe.com

Table 1: Heterogeneous Catalytic Hydrogenation of Substituted Pyrroles
EntrySubstrateCatalystH2 Pressure (atm)Time (h)ProductYield (%)Diastereoselectivity
1Pyrrole α-ketoester5% Rh/Al2O31012-24PyrrolidineHighExcellent

Data sourced from a study on the stereoselective synthesis of substituted pyrrolidines. acs.org

Organocatalytic Asymmetric Cycloadditions Involving Pyrrolidine Catalysts

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional methods. Pyrrolidine-based catalysts, particularly those derived from proline, are central to this field. nih.govnih.gov

One of the cornerstone reactions is the [3+2] cycloaddition, which can be used to construct the pyrrolidine ring in a single step with high stereocontrol. researchgate.net For instance, the reaction between an acrolein and an in situ generated acyclic azomethine ylide, catalyzed by L-proline, can yield C-3 unsubstituted pyrrolidines with complete diastereomeric control and good enantiomeric control. researchgate.net The development of diarylprolinol silyl (B83357) ethers as catalysts has further expanded the scope of asymmetric functionalization of aldehydes, leading to complex molecular architectures. nih.govnih.gov

These organocatalytic strategies have enriched the synthetic toolbox for creating chiral pyrrolidines, facilitating both target-oriented synthesis and the generation of molecular diversity. researchgate.net

Metal-Catalyzed Asymmetric Reactions

A diverse range of transition metals have been employed to catalyze the asymmetric synthesis of pyrrolidines, each offering unique reactivity and selectivity.

Copper-catalyzed intramolecular C–H amination provides a direct route to pyrrolidines by forming a C-N bond from an existing C-H bond. nih.govacs.orgnih.govacs.org This method has been successfully applied to the synthesis of both pyrrolidines and piperidines from N-fluoro amides using a copper(I) complex with a tris(pyrazolyl)borate (Tpx) ligand. nih.govacs.orgnih.govacs.org Mechanistic studies suggest a catalytic cycle involving Cu(I) and Cu(II) species. nih.govacs.org The use of N-fluoroamides is generally preferred over N-chloroamides due to more favorable reaction pathways. nih.govacs.org

More recently, a copper(I)/phosphoric acid catalyzed intramolecular radical tertiary C(sp3)-H amination of N-chlorosulfonamides has been developed to access α-quaternary pyrrolidines. sustech.edu.cn This reaction proceeds via an intramolecular 1,5-hydrogen atom transfer to form a key tertiary C-centered radical, which then undergoes C-N bond formation. sustech.edu.cn The use of a chiral phosphoric acid in conjunction with the copper catalyst can induce enantioselectivity. sustech.edu.cn

Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles. acs.org A notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. acs.orgacs.orgorganic-chemistry.orgnih.gov This method combines the use of a chiral tert-butylsulfinimine auxiliary with a gold catalyst, such as Et3PAuNTf2, to achieve excellent yields and enantioselectivities. organic-chemistry.org The reaction is believed to proceed through a gold-catalyzed 5-endo-dig cycloisomerization, followed by the formation of an iminium intermediate that is then reduced. acs.orgacs.org This represents the first synthesis of pyrrolidines from homopropargyl sulfonamides. acs.orgacs.orgnih.gov

Table 2: Gold-Catalyzed Synthesis of Enantioenriched Pyrrolidines
EntryStarting MaterialGold CatalystHydride SourceYield (%)Enantioselectivity
1Chiral homopropargyl sulfonamideEt3PAuNTf2Triisopropylsilane>99Excellent

Data from a study on the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. organic-chemistry.org

Palladium catalysis is widely used for the synthesis of chiral pyrrolidines through various reaction types, including carboamination and cascade reactions. nih.govnih.govrsc.orgdntb.gov.ua

An enantioselective palladium-catalyzed carboamination of N-boc-pent-4-enylamines with aryl or alkenyl bromides provides access to 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines with good yields and enantioselectivities up to 94% ee. nih.gov The mechanism is thought to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov

Another approach involves a palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing a pendant amine. rsc.org This method, utilizing a GF-Phos ligand, allows for the synthesis of a range of chiral pyrrolidines in good yields and high enantioselectivity. rsc.org The reaction proceeds through a carbene migratory insertion followed by a Tsuji-Trost type sequence. rsc.org

Cobalt and nickel catalysts have been employed for the regio- and enantioselective hydroalkylation of 3-pyrrolines, offering a divergent route to either C2- or C3-alkylated pyrrolidines. organic-chemistry.org By tuning the catalyst and ligand system, high selectivity can be achieved.

Cobalt catalysis, in combination with a bisoxazoline (BOX) ligand, enables the selective formation of C3-alkylated pyrrolidines with high enantioselectivity (up to 97% ee). organic-chemistry.org In contrast, a nickel catalyst with a similar ligand system can promote a tandem alkene isomerization and hydroalkylation to yield C2-alkylated isomers. organic-chemistry.org These methods tolerate a variety of alkyl iodides and N-acyl pyrrolines. organic-chemistry.org

More recently, a cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines has been developed, providing a route to enantioenriched 3-methylpyrrolidine (B1584470) derivatives. acs.orgresearchgate.net This strategy utilizes a commercial cobalt precursor and a modified BOX ligand to achieve excellent enantioselectivity. acs.orgresearchgate.net

Table 3: Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines
EntryCatalystLigandProductEnantiomeric Excess (ee)
1CobaltBisoxazoline (BOX)C3-alkylated pyrrolidineup to 97%
2NickelBisoxazoline (BOX)C2-alkylated pyrrolidine-

Data from a study on divergent access to chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.org

Dirhodium-Catalyzed Intramolecular Nitrene Insertion

A powerful strategy for the formation of the pyrrolidine ring is through intramolecular C-H bond amination, a reaction in which a nitrene intermediate inserts into a carbon-hydrogen bond. Dirhodium(II) complexes are exceptionally effective catalysts for this transformation, typically proceeding via the decomposition of an azide (B81097) or a related precursor to generate a rhodium-nitrene species. rsc.org

This method offers a direct and atom-economical route to construct the N-heterocycle. The reaction involves an acyclic precursor containing an azide group, which, upon exposure to a dirhodium catalyst, undergoes intramolecular C-H insertion to form the pyrrolidine ring in a single step. The choice of rhodium catalyst and its ligands is crucial for controlling both the reactivity and selectivity of the insertion. For instance, the use of chiral dirhodium catalysts can induce asymmetry, leading to the formation of enantiomerically enriched pyrrolidine products. researchgate.net

Research has demonstrated the successful application of this methodology in the synthesis of complex molecules. For example, the intramolecular C-H insertion of specific α-diazoacetamides has been achieved with excellent chemoselectivity using a chiral dirhodium catalyst, Rh₂(4S)-MEOX)₄, to produce a substituted pyrrolidinone, a key intermediate for the synthesis of (-)-Rolipram. researchgate.net This highlights the potential of dirhodium-catalyzed nitrene insertion for creating the core structure of pyrrolidin-3-ol derivatives from appropriately designed acyclic precursors.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a highly effective approach that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the inherent chirality of natural molecules like amino acids, sugars, and terpenes to construct complex chiral targets, thereby avoiding the need for asymmetric catalysis or chiral resolutions. wikipedia.orgunivie.ac.at The pyrrolidin-3-ol scaffold is particularly amenable to synthesis from the chiral pool, as its structure can be conceptually derived from common natural building blocks. mdpi.com

Natural amino acids are premier starting materials for chiral pool synthesis due to their structural diversity and high enantiomeric purity. univie.ac.at Proline and 4-hydroxyproline, being pyrrolidine derivatives themselves, are obvious and widely used precursors for more complex pyrrolidine-containing drugs and intermediates. mdpi.comnih.gov

Other amino acids like serine and tryptophan also serve as versatile starting points. For instance, D-serine has been successfully converted into key precursors for the synthesis of kainoid derivatives, which feature a substituted pyrrolidine ring. mdpi.com The synthesis begins with the protection and modification of the amino acid's functional groups, followed by a series of transformations to build the target heterocyclic system while retaining the original stereocenter.

Table 1: Examples of Pyrrolidine Synthesis from Amino Acids

Starting Amino Acid Key Transformation Target Core Structure Reference
D-Serine SmI₂-catalyzed [3+2] intramolecular cycloaddition (-)-α-Kainic Acid (pyrrolidine derivative) mdpi.com
4-Hydroxy-L-proline Esterification and TEMPO oxidation Substituted ketoproline for Voxilaprevir synthesis nih.gov

Sugars represent another major component of the chiral pool, offering a rich source of contiguous stereocenters. Carbohydrates such as D-mannose, D-ribose, and L-fucose have been employed as starting materials for the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives. nih.gov The synthetic strategies often involve key steps such as organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia (B1221849) to construct the pyrrolidine ring. nih.gov These routes take advantage of the well-defined stereochemistry of the starting sugar to produce highly functionalized, enantiopure pyrrolidines.

Table 2: Pyrrolidine Synthesis from Sugar Derivatives

Starting Sugar Key Strategy Resulting Product Reference
D-Mannose Organometallic addition, nucleophilic displacement 3,4-Dihydroxypyrrolidine derivative nih.gov
D-Ribose Conjugate addition of ammonia 3,4-Dihydroxypyrrolidine derivative nih.gov

In any asymmetric synthesis, achieving high enantiomeric purity is a critical goal. Enantiomeric excess (e.e.), which measures the excess of one enantiomer over the other, is a key metric of success. masterorganicchemistry.com When synthesizing pyrrolidin-3-ol derivatives, controlling the stereochemistry at the C3 position and any other stereocenters is paramount.

Several strategies are employed to ensure high enantiomeric purity. In chiral pool synthesis, the integrity of the original stereocenters from the starting material must be maintained throughout the synthetic sequence. wikipedia.org In catalytic asymmetric syntheses, the choice of a highly effective chiral catalyst or auxiliary is essential. For example, the use of chiral auxiliaries in 1,3-dipolar cycloaddition reactions can lead to high diastereomeric ratios, which can then be converted to enantiomerically pure pyrrolidin-3-ols. capes.gov.br Furthermore, processes for preparing chiral 3-hydroxypyrrolidine often involve steps that can proceed with high fidelity, such as the reduction of an optically active 4-chloro-3-hydroxybutyronitrile, which can yield the corresponding (R)- or (S)-3-pyrrolidinol without significant racemization. google.comgoogle.com

Enzyme- and Microorganism-Mediated Asymmetric Syntheses

The use of enzymes and whole microorganisms for chemical transformations offers significant advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental footprint. nih.gov In the context of pyrrolidin-3-ol synthesis, biocatalysis provides powerful tools for establishing chirality.

Transaminases, for example, have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.gov This method allows access to either enantiomer of the product with high enantiomeric excess (up to >99.5%) simply by selecting the appropriate enzyme variant. nih.gov More recently, directed evolution has been used to engineer a cytochrome P411 enzyme to catalyze the intramolecular C(sp³)–H amination of organic azides, yielding chiral pyrrolidine derivatives with good enantioselectivity and efficiency. caltech.edu This "new-to-nature" biocatalysis opens up novel pathways for constructing N-heterocycles.

Table 3: Biocatalytic Synthesis of Chiral Pyrrolidines

Biocatalyst Type Substrate Type Transformation Key Advantage Reference
Transaminase ω-Chloroketone Asymmetric reductive amination & cyclization Access to both enantiomers with >99.5% e.e. nih.gov
Engineered Cytochrome P411 Organic Azide Intramolecular C(sp³)–H Amination High enantioselectivity via directed evolution caltech.edu

Novel Synthetic Routes to the Pyrrolidin-3-ol Core Structure

Beyond the established methods, research continues to uncover novel and efficient ways to construct the pyrrolidin-3-ol ring system. These routes often feature innovative bond-forming strategies and catalytic systems. nih.gov

One of the most powerful and versatile methods for synthesizing five-membered heterocycles is the 1,3-dipolar cycloaddition . nih.govacs.org The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can rapidly generate highly substituted pyrrolidines. acs.org Asymmetric versions of this reaction, using chiral catalysts or auxiliaries, can produce pyrrolidines with multiple stereocenters with excellent control. capes.gov.brrsc.org

Other innovative cyclization strategies include:

Thermal cyclization of γ-aminoallylstannanes : This method provides a novel route to β-hydroxypyrrolidine derivatives through an intramolecular reaction with an aldehyde. elsevierpure.com

Organocatalytic cascade reactions : Multi-step sequences performed in a single pot, such as a Mannich/deprotection/aza-Michael sequence, have been developed to construct complex 3,3'-pyrrolidinyl-dispirooxindoles with excellent stereoselectivity. nih.gov

Michael addition followed by cyclization : The organocatalytic enantioselective Michael addition of nitroalkanes to specific enoates can produce precursors that are readily cyclized to form highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which are closely related to the target scaffold. rsc.orgrsc.org

These novel routes demonstrate the creativity and ongoing evolution in synthetic organic chemistry, providing increasingly efficient and selective pathways to valuable heterocyclic building blocks like pyrrolidin-3-ol.

1,3-Anionic Cyclization via Michael Addition

A powerful strategy for the enantioselective synthesis of substituted pyrrolidines involves the intramolecular cyclization of an anionic species generated through a conjugate addition, commonly known as a Michael addition. This approach is particularly effective for constructing highly functionalized pyrrolidine rings with control over stereochemistry.

Organocatalytic asymmetric Michael addition reactions have been developed for the synthesis of pyrrolidine-3-carboxylic acid derivatives, which are direct precursors to pyrrolidin-3-ols via reduction of the carboxylic acid function. nih.govrsc.org In these methods, 4-alkyl-substituted 4-oxo-2-enoates react with nitroalkanes in the presence of a chiral organocatalyst. nih.gov This reaction proceeds through the conjugate addition of the nitronate anion to the enoate, followed by an intramolecular cyclization. The resulting nitro-substituted pyrrolidine can then be further transformed. For instance, the reaction of 4-oxo-2-enoates with nitroalkanes can yield 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. rsc.org The use of bifunctional thiourea (B124793) catalysts has also been reported to be effective in asymmetric Michael/acyl transfer reactions involving 4-arylidene-pyrrolidine-2,3-diones and α-nitroketones, leading to highly functionalized pyrrolidinone structures. beilstein-archives.org

The general applicability of this method is showcased by the variety of substituents that can be incorporated into the final pyrrolidine ring, depending on the choice of the starting enone and nitroalkane. acs.org

Table 1: Examples of Pyrrolidine Synthesis via Michael Addition This table is interactive. Click on the headers to sort.

Michael Acceptor Michael Donor Catalyst Product Type Ref.
4-Alkyl-4-oxo-2-enoate Nitroalkane Chiral Organocatalyst 5-Alkyl-pyrrolidine-3-carboxylic acid derivative nih.govrsc.org
Acyclic α,β-Unsaturated enone Nitroalkane Chiral Imidazoline Functionalized γ-nitro ketone acs.org
4-Arylidene-pyrrolidine-2,3-dione α-Nitroketone Bifunctional Thiourea Spiro-pyrrolidinone beilstein-archives.org

Intramolecular Cyclization Protocols

The direct formation of the pyrrolidine ring through intramolecular cyclization is a cornerstone of heterocyclic synthesis. These methods offer a high degree of atom economy and can often establish multiple stereocenters in a single step.

One prominent approach is the tin-mediated radical cyclization of amino aldehydes or amides. researchgate.netresearchgate.net This method has been shown to be general for the formation of substituted pyrrolidines under mild, neutral conditions. researchgate.net For example, the cyclization of 5-phenylseleno-3-aza-pentanals can be initiated to construct substituted pyrrolidin-3-ols. researchgate.net The key step involves the formation of a carbon-centered radical which then adds to a tethered unsaturated group. Tin hydride-mediated cyclization of secondary amides has also been successfully applied to the synthesis of trisubstituted pyrrolidinones, which are valuable precursors to pyrrolidin-3-ols. rsc.org

More recently, photochemical methods have been explored. For instance, ketene-tethered 2-azaallyl radicals, generated under UV irradiation, can undergo a 5-endo-trig cyclization to yield 4-pyrrolin-3-ones. nih.gov These intermediates can be readily reduced to the corresponding pyrrolidin-3-ols. This type of radical cascade has proven effective in the synthesis of complex natural products. nih.gov

Table 2: Intramolecular Cyclization Strategies for Pyrrolidine-3-ol Precursors This table is interactive. Click on the headers to sort.

Precursor Type Key Reagent/Condition Intermediate/Product Ref.
α- and β-Amino aldehydes Bu3SnH, AIBN Hydroxy-pyrrolidines researchgate.net
5-Phenylseleno-3-aza-pentanals Tin hydride Substituted pyrrolidin-3-ols researchgate.net
Secondary amides Tin hydride Substituted pyrrolidinones rsc.org
4-Selanylcarbonyl-substituted 2-azabuta-1,3-dienes UV light (365 nm) 4-Pyrrolin-3-ones nih.gov

Diversification through Multi-Component Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a paramount example of such a transformation and a powerful tool for generating diverse libraries of complex molecules. wikipedia.orgnih.gov

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to introduce multiple points of diversity in a single step. While not directly forming the pyrrolidin-3-ol ring in its canonical form, the Ugi reaction is exceptionally useful for the derivatization of pyrrolidine-containing fragments or for the synthesis of complex acyclic precursors that can subsequently undergo cyclization to form the desired heterocyclic core.

For instance, a pyrrolidin-3-ol derivative bearing a primary or secondary amine function can be used as the amine component in an Ugi reaction, leading to a wide array of N-substituted, highly functionalized pyrrolidin-3-ol derivatives. Furthermore, variants of the Ugi reaction, such as the Joullié–Ugi three-component reaction, have been developed for the synthesis of other nitrogen-containing heterocycles like N-acylaziridines, showcasing the versatility of isocyanide-based MCRs. mdpi.com Tandem sequences, where an Ugi reaction is followed by an intramolecular cycloaddition like the Diels-Alder reaction, have also been designed to rapidly build complex fused-ring systems containing a pyrrolidine core. beilstein-journals.org

Table 3: Ugi Reaction for Molecular Diversity This table is interactive. Click on the headers to sort.

Amine Component Aldehyde Component Carboxylic Acid Component Isocyanide Component Key Feature Ref.
Primary/Secondary Amine Aldehyde/Ketone Carboxylic Acid Isocyanide Forms bis-amide product wikipedia.orgnih.gov
Pyrrolidin-3-ol derivative Various Various Various Diversification of pyrrolidine scaffold -
Cyclic Imines (e.g., 2H-azirines) - Carboxylic Acids Isocyanides Joullié–Ugi 3-component reaction mdpi.com
Amine (E)-3-(furan-2-yl)acrylaldehyde Maleic acid monoanilide Isonitrile Tandem Ugi/Diels-Alder reaction beilstein-journals.org

Derivatization of Preformed Pyrrolidine Rings

A common and effective strategy for the synthesis of specific pyrrolidin-3-ol derivatives, such as this compound, involves the functionalization of a pre-existing pyrrolidine ring. This approach often leverages the readily available chiral pool of pyrrolidine-based starting materials, such as (R)- or (S)-pyrrolidin-3-ol or their protected forms.

The key transformation to obtain the target compound from a pyrrolidin-3-ol precursor is the N-alkylation of the pyrrolidine nitrogen. This can be achieved through a standard nucleophilic substitution reaction. For example, reacting pyrrolidin-3-ol with a suitable 2-ethylbutyl electrophile, such as 1-bromo-2-ethylbutane (B1346692) or 2-ethylbutyl tosylate, in the presence of a base would yield the desired this compound. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.

This derivatization approach is highly modular, allowing for the synthesis of a wide range of N-substituted pyrrolidin-3-ol analogs by simply varying the alkylating agent. The hydroxyl group at the 3-position is typically protected during the N-alkylation step and subsequently deprotected to afford the final product.

Conformational Analysis and Dynamics

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, which contains a five-membered pyrrolidine ring and a flexible N-substituent, a multitude of conformations are possible. Understanding the energetically favorable conformations and the dynamics of their interconversion is crucial.

Molecular Dynamics Simulations for Conformational Elucidation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can generate atomic trajectories, providing a detailed view of conformational changes and dynamics. mdpi.com For this compound, an MD simulation would reveal how the pyrrolidine ring and the 2-ethylbutyl side chain move and interact with their environment, such as a solvent or a protein binding site.

In a typical MD simulation, the system's potential energy is described by a force field, which is a set of empirical energy functions. The simulation would show the pyrrolidine ring of this compound is not planar and dynamically puckers into various envelope and twisted conformations. nih.gov The 2-ethylbutyl group, with its own rotational degrees of freedom, would also explore a range of spatial arrangements. The simulation would quantify the probability of finding the molecule in specific conformations, thus identifying the most stable and populated conformational states. The stability of ligand-protein complexes, such as those involving pyrrolidine derivatives, can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation time. nih.govmonash.edu

Density Functional Theory (DFT) for Structural and Conformational Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely employed to calculate the optimized geometries, relative energies, and various spectroscopic properties of molecules with high accuracy. niscpr.res.innih.gov For this compound, DFT calculations can be used to determine the precise bond lengths, bond angles, and dihedral angles of its various conformers.

By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, the different stable conformers (local minima) and the energy barriers for interconversion (transition states) can be identified. For the pyrrolidine ring in this compound, DFT calculations would likely identify several low-energy puckered conformations. The relative energies of these conformers would indicate their populations at thermal equilibrium. Furthermore, DFT can be used to calculate properties such as the molecular electrostatic potential (MEP), which reveals the charge distribution and helps predict sites of electrophilic and nucleophilic attack. niscpr.res.in

Computational Method Application to this compound Expected Insights
Molecular Dynamics (MD)Simulating the molecule's movement in a solvent or bound to a protein.- Conformational flexibility of the pyrrolidine ring and the N-substituent.- Identification of dominant conformations.- Stability of ligand-protein interactions.
Density Functional Theory (DFT)Calculating the geometries and energies of different conformers.- Precise structural parameters (bond lengths, angles).- Relative stabilities of conformers.- Energy barriers for conformational changes.- Electronic properties like molecular electrostatic potential.

Pseudorotation and 3D Coverage of Pyrrolidine Rings

The five-membered pyrrolidine ring is not flat but exists in a continuous series of puckered conformations known as the pseudorotation cycle. nih.gov This phenomenon allows the ring to alleviate steric strain and optimize substituent positions. The puckering of the pyrrolidine ring can be described by two parameters: the puckering amplitude and the phase angle of pseudorotation. The phase angle defines the specific conformation, with values corresponding to envelope (one atom out of the plane of the other four) and twist (two adjacent atoms out of the plane) forms. researchgate.net

For this compound, the substituents on the ring—the hydroxyl group at C3 and the 2-ethylbutyl group at the nitrogen—will influence the preferred puckering of the pyrrolidine ring. The bulky 2-ethylbutyl group at the nitrogen atom can significantly impact the pseudorotation pathway, potentially favoring conformations that minimize steric hindrance. This conformational flexibility is crucial as it allows the molecule to adopt different shapes, thereby increasing its three-dimensional (3D) coverage and its ability to fit into diverse protein binding pockets. nih.govnih.gov The ability to sample a wide range of 3D space is a key advantage of using saturated heterocyclic scaffolds like pyrrolidine in drug design. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is a fundamental tool in structure-based drug design, allowing researchers to predict how a ligand, such as this compound, might interact with a protein target at the atomic level.

Prediction of Binding Modes and Active Site Interactions

Molecular docking simulations can be used to place this compound into the active site of a target protein and predict its binding mode. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then scoring them based on their predicted binding affinity. nih.gov

For this compound, the hydroxyl group at the 3-position is a key feature for forming hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, or tyrosine. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor. The lipophilic 2-ethylbutyl group is likely to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. The predicted binding mode would provide a detailed picture of these interactions, including the specific amino acid residues involved and the geometry of the interactions. monash.edu

Potential Interaction Functional Group on this compound Potential Interacting Amino Acid Residues
Hydrogen Bond Donor/Acceptor3-hydroxyl groupSerine, Threonine, Tyrosine, Aspartate, Glutamate
Hydrogen Bond AcceptorPyrrolidine NitrogenAsparagine, Glutamine, Histidine
Hydrophobic Interactions2-Ethylbutyl groupLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Van der Waals ContactsEntire moleculeAll residues in close proximity

Computational Assessment in Structure-Based Design

The insights gained from molecular docking are a cornerstone of structure-based drug design. nih.gov By visualizing the predicted binding mode of this compound, medicinal chemists can make informed decisions about how to modify the molecule to improve its binding affinity and selectivity for a particular target. For example, if the docking results show that the 2-ethylbutyl group is in a spacious hydrophobic pocket, it might suggest that larger alkyl groups could lead to stronger binding. Conversely, if the group causes steric clashes, smaller substituents might be more favorable.

Computational assessment extends beyond simple docking. Techniques like binding free energy calculations (e.g., MM-PBSA and MM-GBSA) can provide more quantitative predictions of binding affinity. scispace.com These methods analyze the energies of the ligand, protein, and complex from MD simulations to estimate the free energy of binding. Such computational approaches are integral to the iterative cycle of drug discovery, where compounds are designed, synthesized, and tested, with computational models providing guidance at each step. researchgate.net

Advanced Computational Methodologies

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties, reactivity, and potential applications of heterocyclic compounds like pyrrolidin-3-ol and its analogues. These advanced methodologies provide insights at an atomic level, guiding experimental efforts and accelerating the discovery process.

In Silico Screening and Virtual Fragment Identification

In silico screening is a powerful computational technique used to search vast libraries of chemical compounds to identify molecules with a high probability of binding to a biological target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For pyrrolidine-based structures, various in silico methods have been employed to identify potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrrolidine derivatives. nih.gov For instance, a study on pyrrolidine analogues as dipeptidyl peptidase-IV (DPP-IV) inhibitors revealed that electron-donating groups at the 3rd position of the pyrrolidine ring enhance activity. nih.gov The statistical robustness of these models is crucial, with predictive r² values (r²_pred) supporting their high predictive ability. nih.gov Another QSAR analysis on 3,4-disubstituted pyrrolidine sulfonamides as Glycine Transporter Type 1 (GlyT1) inhibitors highlighted the importance of geometric and constitutional descriptors for activity. arabjchem.org

Fragment-based virtual screening (FBVS) is another key strategy. It involves screening smaller, simpler molecules ("fragments") to identify those that bind to the target. nih.gov These fragments serve as starting points for building larger, more potent molecules. nih.gov In a screening campaign against Plasmodium PI4KIIIβ, a library of over 21,000 fragments was docked against the target's binding site. nih.gov Hits were selected based on a binding free energy cut-off (e.g., ≤ −9.0 kcal/mol) and filtered for pan-assay interference compounds (PAINS) to remove promiscuous binders. nih.gov

Molecular docking is a central component of these screening efforts, predicting the preferred orientation and conformation of a ligand when bound to a receptor. nih.govresearchgate.net Docking studies on 1-benzyl-pyrrolidine-3-ol analogues against the caspase-3 active site helped to explore possible binding modes and interactions. researchgate.netmonash.edu The stability of these predicted binding poses is often further investigated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, confirming the stability of ligand-protein interactions. arabjchem.orgresearchgate.net

Study FocusComputational MethodsTargetKey FindingsReference
DPP-IV InhibitorsCoMFA, CoMSIA, HQSAR, Molecular DockingDipeptidyl Peptidase-IV (DPP-IV)Electron-donating groups at the 3rd position of the pyrrolidine ring increase activity. nih.gov
GlyT1 InhibitorsQSAR, Molecular Docking, MD Simulations, ADME-ToxicityGlycine Transporter Type 1 (GlyT1)Geometric and constitutional descriptors are key for activity; identified a lead compound with a high probability of penetrating the CNS. arabjchem.org
Apoptotic AgentsMolecular Docking, MD SimulationsCaspase-3Explored binding modes of 1-benzylpyrrolidin-3-ol analogues, with MD simulations confirming binding stability. researchgate.netmonash.edu
Antimalarial AgentsFragment-Based Virtual Screening (FBVS), Molecular Docking, MD SimulationsPlasmodium PI4KIIIβIdentified novel fragments as starting points for new antimalarials with improved binding affinity over initial hits. nih.gov

Force Field Development and Parametrization for Pyrrolidin-3-ol Systems

Molecular dynamics (MD) simulations rely on force fields to describe the interactions between atoms. aip.org A force field is a set of functions and parameters that calculate the potential energy of a system of atoms. While standard force fields like AMBER, CHARMM, and OPLS are available for common biomolecules, the parametrization of new or drug-like molecules, such as pyrrolidin-3-ol derivatives, often requires careful development and validation. soton.ac.uknih.gov

The process of parameterizing a molecule like pyrrolidine for a force field is a multi-step procedure facilitated by tools such as the Force Field Toolkit (ffTK). aip.orgnih.gov The key steps typically include:

Geometry Optimization : An initial 3D structure of the molecule is optimized using high-level quantum mechanical (QM) calculations (e.g., at the MP2/6-31G(d) level of theory). nih.gov

Partial Charge Calculation : Atomic partial charges are derived to accurately represent the molecule's electrostatic potential. This can be done by fitting to the QM electrostatic potential (ESP) or by partitioning the electron density. nih.govnih.govacs.org

Bonded Parameter Derivation : Force constants and equilibrium values for bonds, angles, and dihedrals are determined. This often involves calculating the QM energy changes resulting from systematic distortions of the molecular geometry and fitting the force field parameters to reproduce these energies and the vibrational frequencies (Potential Energy Distribution). nih.gov

For complex systems like pyrrolidines, which have a cyclic structure with coupled dihedrals and an sp³-hybridized nitrogen that can undergo inversion, developing static parameters that capture their dynamic behavior is challenging. nih.gov Next-generation polarizable force fields, which explicitly model the deformation of electron density in response to the environment, offer a more accurate description but add another layer of complexity to the parametrization process. nih.govacs.orgnih.gov The development of these force fields involves fitting not just to QM energies but also to the polarization response in the presence of an external electric field. acs.org

Parametrization StepDescriptionComputational Tools/MethodsReference
Initial Structure GenerationBuilding the molecule and assigning initial atom types.VMD (Molefacture plugin) nih.gov
Quantum Mechanical OptimizationOptimizing the molecular geometry to find the lowest energy conformation.Gaussian, Psi4, ORCA (e.g., MP2/6-31G(d) level of theory) aip.orgnih.gov
Partial Charge DerivationAssigning atomic charges to reproduce the molecular electrostatic potential.ffTK (Charge optimization routine) nih.gov
Bonded Parameter FittingDetermining force constants and equilibrium values for bonds, angles, and dihedrals by fitting to QM energies and vibrational data.ffTK, ParaMol, ForceBalance soton.ac.uknih.gov

Mechanistic Insights from Computational Studies (e.g., C–H Amination, Cycloadditions)

Computational studies are crucial for elucidating the mechanisms of complex organic reactions used to synthesize pyrrolidine scaffolds. Density Functional Theory (DFT) is a particularly valuable method for mapping reaction pathways, identifying transition states and intermediates, and explaining observed selectivity. acs.orgnumberanalytics.com

C–H Amination: The direct amination of C(sp³)–H bonds is an efficient route to creating C–N bonds for the synthesis of pyrrolidines. nih.gov Mechanistic studies combining experiments with DFT calculations have been performed on copper-catalyzed intramolecular C–H amination reactions. acs.orgnih.gov These studies proposed a Cu(I)/Cu(II) catalytic cycle. nih.govresearchgate.net Calculations revealed that using N-fluoride amide substrates is preferred over N-chloride ones due to more favorable reaction energy profiles. nih.gov The computational models helped to understand the influence of different ligands on the copper catalyst, relating it to the ease of the Cu(I) to Cu(II) oxidation step in the reaction pathway. nih.gov

Cycloaddition Reactions: [3+2] Cycloaddition reactions are powerful methods for constructing five-membered rings like pyrrolidines, often with high stereoselectivity. nih.govacs.org For example, the 1,3-dipolar cycloaddition between azomethine ylides and alkenes is a common route to substituted pyrrolidines. numberanalytics.comnih.gov Computational analyses using DFT have been instrumental in understanding the diastereoselectivity of these reactions. nih.gov In a study involving chiral N-tert-butanesulfinylazadienes, DFT calculations revealed that a key interaction between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole in the transition state dictates the stereochemical outcome. nih.govacs.org

Furthermore, computational studies on organocatalyzed cycloadditions have provided deep mechanistic insights. researchgate.netnih.gov For the [5+2] cycloaddition between oxidopyrylium ylides and enals catalyzed by bifunctional pyrrolidine-squaramide organocatalysts, DFT calculations showed that the preference for certain reaction modes is due to favorable π-π interactions between the activated ylide and the catalyst. researchgate.netnih.gov These computational results have shown excellent agreement with experimental observations regarding enantioselectivity and diastereoselectivity. researchgate.net

Reaction TypeComputational MethodSystem StudiedKey Mechanistic InsightReference
Intramolecular C–H AminationDFTCopper-catalyzed amination of N-halide amides to form pyrrolidines.Elucidated a Cu(I)/Cu(II) catalytic cycle; showed N-fluoride substrates are favored over N-chlorides due to lower energy pathways. acs.orgnih.govresearchgate.net
[3+2] CycloadditionDFT (B3LYP)Ag-catalyzed reaction of N-tert-butanesulfinylazadienes and azomethine ylides.Identified a crucial stabilizing interaction between the sulfinyl oxygen and the silver catalyst in the transition state, explaining the high diastereoselectivity. nih.govacs.org
[5+2] CycloadditionDFTReaction of oxidopyrylium ylides and enals catalyzed by pyrrolidine-squaramide organocatalysts.Revealed that favorable π-π interactions between the substrate and catalyst control the reaction mode and stereoselectivity. researchgate.netnih.gov
[3+2] CycloadditionNot specifiedDecarboxylative double [3+2] cycloaddition of glycine, aldehydes, and maleimides.Reaction proceeds via the formation of two semi-stabilized azomethine ylides to create tetracyclic pyrrolizidines. mdpi.com

Physicochemical Properties

The physicochemical properties of 1-(2-Ethylbutyl)pyrrolidin-3-ol can be predicted based on its structure. A data table of these properties is presented below. For comparative purposes, the experimental data for the closely related compound 1-Ethyl-3-pyrrolidinol are also included.

PropertyThis compound (Predicted)1-Ethyl-3-pyrrolidinol (Experimental) nih.gov
Molecular Formula C₁₀H₂₁NOC₆H₁₃NO
Molecular Weight 171.28 g/mol 115.17 g/mol
IUPAC Name This compound1-Ethylpyrrolidin-3-ol
CAS Number Not available30727-14-1
Appearance Likely a liquid or low-melting solidNot available
Boiling Point Predicted to be higher than 1-ethyl-3-pyrrolidinolNot available
Solubility Expected to have moderate solubility in water and good solubility in organic solventsNot available

Structure Activity Relationship Sar Investigations of Pyrrolidin 3 Ol Derivatives

Elucidation of Structural Determinants for Biological Interaction

The biological activity of pyrrolidin-3-ol derivatives is dictated by a combination of factors including the nature of substituents on the pyrrolidine (B122466) ring, the stereochemistry at chiral centers, and the molecule's conformational flexibility.

The substituents on the pyrrolidine ring play a pivotal role in modulating the pharmacological activity of the molecule. For instance, in a series of 1-benzylpyrrolidin-3-ol analogues, the electronic nature of the substituents on the benzyl (B1604629) ring was found to influence their cytotoxic propensity towards various human cancer cell lines. monash.edu

In the context of 1-(2-Ethylbutyl)pyrrolidin-3-ol, two key substituents are the 2-ethylbutyl group at the nitrogen atom (N-1) and the hydroxyl group at the C-3 position. The N-substituent is critical in defining the molecule's interaction with its biological target. For example, in a study of leukotriene A4 hydrolase inhibitors, the nature of the substituent on the pyrrolidine nitrogen was found to be a key determinant of inhibitory potency. nih.gov The bulky and hydrophobic 2-ethylbutyl group in this compound would likely favor interactions with hydrophobic pockets in a target protein.

The hydroxyl group at the C-3 position is also a significant contributor to the molecule's biological activity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in a binding site. The position and stereochemistry of this hydroxyl group are often crucial for activity.

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound, which has a chiral center at C-3 of the pyrrolidine ring. The spatial arrangement of atoms can profoundly affect how a molecule interacts with its biological target, as biomolecules like proteins and nucleic acids are themselves chiral. nih.gov

The differential activity of enantiomers is a well-established phenomenon in pharmacology. For many pyrrolidine derivatives, one enantiomer exhibits significantly higher potency than the other. nih.gov For instance, the synthesis of enantiomerically pure unnatural isomers of 3-Br-acivicin, a compound containing a five-membered heterocyclic ring, revealed that only specific stereoisomers displayed significant antiplasmodial activity. nih.gov This highlights that a precise three-dimensional arrangement of functional groups is often required for effective molecular recognition by a biological target.

In the case of this compound, the (R) and (S) enantiomers at the C-3 position would present the hydroxyl group in different spatial orientations. This would lead to distinct interactions with a target protein, potentially resulting in one enantiomer being significantly more active than the other.

The five-membered pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. beilstein-journals.org The preferred conformation is influenced by the nature and position of substituents on the ring. beilstein-journals.org This conformational flexibility allows the molecule to adapt its shape to fit into a binding site, but it can also be a challenge for rational drug design.

The substituents on the pyrrolidine ring can have a significant impact on its conformational equilibrium. For example, fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that affect the biological roles of modified peptides. beilstein-journals.org The bulky 2-ethylbutyl group on the nitrogen of this compound would likely influence the conformational preference of the pyrrolidine ring, which in turn would affect the spatial presentation of the C-3 hydroxyl group and its ability to interact with a biological target. Understanding the low-energy conformations of such molecules is crucial for predicting their biological activity. nih.gov

Comparative Analysis of Pyrrolidin-3-ol Analogues

The biological activity of this compound can be further understood by comparing it with its analogues. The pyrrolidine scaffold is a common feature in a variety of biologically active compounds. nih.gov

For instance, a library of 2,3-pyrrolidinedione analogues has been evaluated for their anti-biofilm activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov These compounds, while sharing the pyrrolidine core, have a different functional group at the 3-position compared to this compound. This highlights how modifications to the pyrrolidine ring can lead to diverse biological activities.

Furthermore, derivatives of pyrrolo[3,4-c]pyridine, a fused heterocyclic system containing a pyrrolidine ring, have been investigated for a range of pharmacological properties, including analgesic, sedative, antidiabetic, and antiviral activities. mdpi.com The specific substitutions on this scaffold are critical for its biological effects. For example, the presence of a carboxylic acid group at an appropriate distance from the pyrrolopyridine scaffold was found to be important for aldose reductase inhibitory activity. mdpi.com

A study on 1-benzylpyrrolidin-3-ol analogues demonstrated that electronically diverse substituents on the benzyl group led to varying levels of cytotoxicity against cancer cell lines, with some compounds showing selective activity. monash.edu This underscores the importance of the N-substituent in fine-tuning the biological profile of pyrrolidin-3-ol derivatives.

The table below presents a comparative overview of the biological activities of different pyrrolidine derivatives, illustrating the diverse pharmacological landscape of this class of compounds.

Compound ClassBiological ActivityReference
Pyrrolidine DerivativesAnticancer, Anti-inflammatory, Antiviral, Antitubercular nih.govnih.gov
1-Benzylpyrrolidin-3-ol AnaloguesCytotoxic against cancer cell lines monash.edu
2,3-Pyrrolidinedione AnaloguesAnti-biofilm activity nih.gov
Pyrrolo[3,4-c]pyridine DerivativesAnalgesic, Sedative, Antidiabetic, Antiviral mdpi.com
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidineLeukotriene A4 hydrolase inhibitor nih.gov

This comparative analysis demonstrates that while the pyrrolidin-3-ol core provides a foundational structure for biological activity, the specific nature, position, and stereochemistry of its substituents are the ultimate determinants of its pharmacological profile.

Pyrrolidin 3 Ol As a Versatile Synthetic Building Block and Pharmacophore

Utilization in the Construction of Complex Molecular Architectures

The pyrrolidin-3-ol framework serves as a versatile starting point for the synthesis of more complex molecular structures. Its functional groups—the secondary amine and the hydroxyl group—provide convenient handles for a variety of chemical transformations. The stereochemistry at the 3-position and potentially at other positions of the pyrrolidine (B122466) ring allows for the creation of a diverse array of stereoisomers, which is crucial for optimizing interactions with biological targets. nih.gov

The synthesis of pyrrolidine-containing drugs often begins with readily available chiral precursors like proline or 4-hydroxyproline. mdpi.com These precursors can be chemically modified to introduce the desired substituents and build up the complexity of the final molecule. For instance, the pyrrolidin-3-ol core can be incorporated into larger polycyclic systems or functionalized with various side chains to modulate the compound's physicochemical properties and biological activity.

Role in the Development of Diverse Chemical Entities

The pyrrolidin-3-ol scaffold is a recurring motif in a multitude of compounds targeting various enzymes and receptors, highlighting its significance as a pharmacophore.

Glycosidase and Glycosyl Transfer Inhibitors

Polyhydroxylated pyrrolidines, also known as aza-sugars, are potent inhibitors of glycosidases, enzymes that process carbohydrates. nih.gov These compounds mimic the transition state of the glycosidic bond cleavage, leading to their inhibitory activity. nih.gov Pyrrolidine-3,4-diol derivatives, for example, have been shown to inhibit various glycosidases. The stereochemistry and the nature of the substituents on the pyrrolidine ring are critical for inhibitory potency and selectivity. nih.gov For instance, specific stereoisomers of 2-(aminoalkyl)pyrrolidine-3,4-diols have demonstrated selective inhibition of α-mannosidases, while others target α-L-fucosidase, α-galactosidase, or β-glucosidase. nih.gov Similarly, pyrrolidine and pyrrolizidine (B1209537) alkaloids with long side chains, isolated from natural sources like Scilla peruviana, have exhibited powerful inhibition of β-glucosidase and β-galactosidase. nih.govcapes.gov.br

Receptor Antagonists and Modulators

The pyrrolidine ring is a key component in molecules that modulate the function of various receptors. For example, 3-pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (B10506) 5-HT2A receptors, which are implicated in various central nervous system disorders. nih.gov The stereospecific orientation of substituents on the pyrrolidine ring can drastically alter the pharmacological profile of a compound, determining whether it acts as an agonist or an antagonist. nih.gov In the context of β3 adrenergic receptor agonists, the introduction of a pyrrolidine scaffold to constrain the flexible ethanolamine (B43304) core of known agonists led to compounds with improved selectivity and metabolic stability. nih.gov

Enzymatic Inhibitors (e.g., BACE1, Sphingosine Kinase)

BACE1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. nih.gov The pyrrolidine scaffold has been incorporated into numerous BACE1 inhibitors. For example, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and shown to exhibit significant BACE1 inhibitory activity. nih.gov The pyrrolidine moiety in these inhibitors often interacts with specific residues in the active site of the enzyme, contributing to their potency. nih.gov The addition of a pyrrolidine group to an acylguanidine scaffold resulted in a potent BACE1 inhibitor with an IC50 of 0.25 µM. nih.gov

Sphingosine Kinase Inhibitors: Sphingosine kinases (SphK1 and SphK2) are enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P), which is involved in various cellular processes, including cancer progression. nih.govnih.gov The pyrrolidine ring is a key feature in several potent and selective SphK inhibitors. For instance, modifications to a guanidine-pyrrolidine headgroup were instrumental in converting a SphK2-selective inhibitor into a highly selective SphK1 inhibitor. nih.gov The (R)-2-(hydroxymethyl)pyrrolidine head group, in particular, has been identified as a crucial element for potent SphK1 inhibition, as it mimics the primary hydroxyl group of the natural substrate, sphingosine. frontiersin.org

Applications in Chemical Biology Research

Beyond its direct therapeutic applications, the pyrrolidin-3-ol scaffold is a valuable tool in chemical biology research. Chiral pyrrolidine derivatives are utilized as chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules. Furthermore, pyrrolidine-based compounds are used as molecular probes to study the function of enzymes and receptors. By designing and synthesizing derivatives with specific modifications, researchers can investigate structure-activity relationships and gain insights into the molecular mechanisms of biological processes.

Design Principles for Novel Pyrrolidin-3-ol-Based Scaffolds

The design of novel scaffolds based on pyrrolidin-3-ol is guided by several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov A crucial aspect is the control of the three-dimensional conformation of the pyrrolidine ring. nih.gov The puckering of the ring, which can be influenced by the nature and position of substituents, plays a significant role in how the molecule interacts with its biological target. nih.gov

Key Design Considerations:

Stereochemistry: The stereogenic centers on the pyrrolidine ring are critical for determining biological activity and selectivity. The synthesis of stereochemically pure isomers is often essential. nih.gov

Substitution Pattern: The placement and nature of substituents on the pyrrolidine ring allow for the fine-tuning of a compound's properties. Substituents can be introduced to enhance binding affinity, improve selectivity, and modulate physicochemical properties like solubility and membrane permeability.

Scaffold Rigidity and Flexibility: Constraining the conformation of a flexible molecule by incorporating it into a rigid scaffold, such as a pyrrolidine ring, can lead to increased potency and selectivity. nih.gov Conversely, introducing flexible side chains can allow for optimal interactions with the binding pocket of a target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve a compound's pharmacological profile. For example, replacing a metabolically labile group with a more stable one can enhance a drug's half-life.

By applying these design principles, medicinal chemists can rationally design and synthesize novel pyrrolidin-3-ol-based compounds with improved therapeutic potential for a wide range of diseases.

Future Perspectives and Research Trajectories for 1 2 Ethylbutyl Pyrrolidin 3 Ol

Exploration of Undiscovered Synthetic Avenues

The synthesis of substituted pyrrolidines is a well-developed field, yet opportunities remain for creating more efficient, stereoselective, and environmentally benign methods applicable to 1-(2-Ethylbutyl)pyrrolidin-3-ol. Current strategies often rely on multi-step processes or the functionalization of existing pyrrolidine (B122466) rings, such as those derived from proline or 4-hydroxyproline. nih.govresearchgate.net Future synthetic exploration should focus on novel methodologies that offer improved atom economy and access to specific stereoisomers, which are known to be critical for biological function. researchgate.netnih.gov

Promising areas for investigation include:

Green Chemistry Approaches: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve efficiency in the synthesis of pyrrolidine derivatives. nih.gov Applying MAOS to the synthesis of this compound could offer a more sustainable production method.

Catalytic Methodologies: The "borrowing hydrogen" methodology, an atom-economical process, has emerged as a powerful tool for synthesizing saturated aza-heterocycles from diols and primary amines. researchgate.net Investigating iridium-catalyzed or similar transition-metal-catalyzed reactions could provide a direct and efficient route to N-alkylated pyrrolidinols like the target compound.

Asymmetric Synthesis: Given the importance of stereochemistry, developing novel asymmetric syntheses is paramount. This could involve the use of chiral organocatalysts to promote enantioselective transformations, providing precise control over the stereocenters of the pyrrolidine ring. nih.gov Research into catalyst-controlled stereoselective protonation or asymmetric cycloadditions could yield highly pure enantiomers of this compound for biological evaluation. researchgate.net

Potential Synthetic StrategyRationale for ExplorationPotential AdvantagesKey Research Focus
Microwave-Assisted Organic Synthesis (MAOS) To leverage green chemistry principles for a more sustainable synthesis. nih.govReduced reaction times, increased yields, lower energy consumption.Optimization of microwave parameters (temperature, time, power) for the specific N-alkylation and cyclization steps.
Borrowing Hydrogen Catalysis To achieve high atom economy by using alcohols as alkylating agents. researchgate.netFewer synthetic steps, reduced waste, use of readily available starting materials.Screening of transition-metal catalysts (e.g., Iridium, Ruthenium) for regioselective N-alkylation of a pyrrolidin-3-ol precursor.
Asymmetric Organocatalysis To gain precise control over the stereochemistry, which is crucial for biological activity. nih.govAccess to specific enantiomers/diastereomers, metal-free conditions.Design and application of novel proline-related or prolinol-based organocatalysts for the key bond-forming reactions.
Three-Component Cycloadditions To construct the functionalized pyrrolidine ring in a single, convergent step. acs.orgHigh efficiency and modularity, allowing for rapid diversification of the scaffold. acs.orgDevelopment of a robust cycloaddition reaction involving an azomethine ylide, an alkene, and the 2-ethylbutyl amine component.

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding the rational design of new bioactive compounds. nih.govresearchgate.net For this compound, in silico methods can be used to generate hypotheses about its potential biological targets and to design derivatives with enhanced potency and selectivity, thereby streamlining the drug discovery process. ebi.ac.uk

Key computational strategies include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the active sites of various enzymes and receptors. Targets could be selected based on the known activities of other pyrrolidine derivatives, such as cyclooxygenases (COX-1/COX-2), neuraminidase, or kinases. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR): By synthesizing and testing a small library of analogues of this compound, QSAR models can be developed. These models correlate structural features with biological activity, providing a predictive framework for designing more potent compounds. nih.gov

Pharmacokinetic and Toxicity (ADMET) Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of a molecule. mdpi.com Applying these models to this compound can help identify potential liabilities early in the development process, allowing for structural modifications to improve its drug-like properties.

Computational MethodApplication to this compoundObjectivePotential Outcome
Molecular Docking Simulate binding interactions with known drug targets (e.g., kinases, GPCRs, enzymes). nih.govresearchgate.netIdentify potential biological activities and mechanism of action.A prioritized list of proteins for in vitro biological screening.
Quantitative Structure-Activity Relationship (QSAR) Correlate structural modifications of the scaffold with changes in biological activity. nih.govGuide the design of derivatives with improved potency and selectivity.A predictive model for designing next-generation compounds with enhanced efficacy.
Molecular Dynamics (MD) Simulations Analyze the conformational flexibility and dynamic interactions of the compound with its target protein or in a biological membrane.Understand the stability of the ligand-receptor complex and the role of specific interactions over time.Insight into the structural basis of binding affinity and selectivity.
In Silico ADMET Prediction Evaluate drug-likeness, metabolic stability, potential for organ toxicity, and other pharmacokinetic properties. mdpi.comAssess the compound's potential as a viable drug candidate.Early identification of potential liabilities, guiding structural modifications to improve the overall profile.

Expansion of Pyrrolidin-3-ol Scaffold Applications in Emerging Research Areas

The inherent versatility of the pyrrolidine scaffold means that this compound could be a valuable candidate in a wide range of therapeutic areas beyond those traditionally associated with this heterocycle. frontiersin.orgresearchgate.net Strategic screening and derivatization could uncover novel applications in areas of high unmet medical need.

Future research could focus on the following emerging areas:

Antiviral Agents: Pyrrolidine derivatives have been successfully developed as inhibitors of viral enzymes, such as neuraminidase in the influenza virus. nih.gov The specific stereochemistry and functional groups of this compound could be optimized to target enzymes from other viruses, representing a promising avenue for new antiviral drug discovery. nih.gov

Organocatalysis: Chiral pyrrolidines are foundational structures in asymmetric organocatalysis. nih.govdntb.gov.ua The this compound scaffold could serve as a precursor for a new class of organocatalysts. The hydroxyl group provides a handle for further functionalization, potentially leading to catalysts for reactions like asymmetric aldol (B89426) or Michael additions. researchgate.net

Emerging Research AreaRationale for InvestigationSpecific Potential Role of this compoundResearch Approach
Neurodegenerative Diseases Pyrrolidine scaffolds are key components in multi-target ligands for diseases like Alzheimer's. researchgate.netnih.govThe compound could be explored for its potential to inhibit key enzymes (e.g., AChE, BACE1), reduce oxidative stress, or modulate protein aggregation.Screening in cellular models of neurodegeneration; molecular modeling to predict interactions with Alzheimer's-related targets.
Antiviral Therapeutics Pyrrolidine derivatives have proven effective as enzyme inhibitors for viruses like influenza. nih.govThe unique substitution pattern may offer novel interactions with viral proteases, polymerases, or entry proteins.In vitro screening against a panel of viral enzymes and in cell-based viral replication assays.
Asymmetric Organocatalysis Chiral pyrrolidines are privileged structures for catalyzing stereoselective reactions. nih.govdntb.gov.uaThe compound could be used as a chiral building block or be directly derivatized to create novel organocatalysts.Synthesis of derivatives and testing their catalytic efficiency and enantioselectivity in benchmark asymmetric reactions (e.g., Michael addition).
Fragment-Based Drug Discovery (FBDD) The pyrrolidine scaffold serves as a rigid 3D building block for elaborating fragment hits. acs.orgThe molecule itself can be considered a 3D fragment or a building block for creating libraries for FBDD.Incorporation into fragment libraries for screening against novel biological targets; use in modular synthesis platforms.

Q & A

What are the optimal synthetic routes for 1-(2-Ethylbutyl)pyrrolidin-3-ol in laboratory settings?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives and alkylating agents. Key steps include:

  • Alkylation : Reacting pyrrolidin-3-ol with 2-ethylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)
AlkylationPyrrolidin-3-ol, 2-ethylbutyl bromide, K₂CO₃, DMF, 70°C, 18h65–75
PurificationSilica gel chromatography (hexane:EtOAc 4:1)85–90

How can researchers ensure enantiomeric purity during synthesis of chiral analogs?

Level: Advanced
Answer:
Enantiomeric purity is critical for biological activity studies. Strategies include:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation to favor a specific enantiomer .
  • Circular Dichroism (CD) : Validate purity by comparing CD spectra with known standards .

Data Contradiction Note:
Industrial-scale methods may prioritize racemic mixtures for cost efficiency, while academic studies require enantiopure forms, leading to divergent synthetic protocols .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (2-ethylbutyl CH₂/CH₃), δ 3.4–3.8 ppm (pyrrolidine N-CH₂), and δ 4.1 ppm (OH) .
    • ¹³C NMR : Carbons adjacent to nitrogen (δ 50–60 ppm) and hydroxyl-bearing carbon (δ 70–75 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 186.2) confirms molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

How does the steric bulk of the 2-ethylbutyl group influence reactivity in downstream modifications?

Level: Advanced
Answer:
The 2-ethylbutyl moiety introduces steric hindrance, affecting:

  • Nucleophilic Substitution : Slower reaction rates in SN2 mechanisms (e.g., Mitsunobu reactions) due to hindered access to the nitrogen lone pair .

  • Catalytic Hydrogenation : Requires higher H₂ pressure (3–5 atm) to reduce adjacent double bonds compared to less bulky analogs .

  • Comparative Data :

    DerivativeHydrogenation Rate (mmol/h)
    2-Ethylbutyl0.8
    Methyl2.5

What strategies resolve contradictions in reported biological activity data across studies?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Enantiomer-Specific Effects : (R)- and (S)-enantiomers may show divergent receptor binding (e.g., neurotensin receptor agonism) .
  • Assay Conditions : Variations in cell lines (HEK293 vs. CHO) or buffer pH alter IC₅₀ values.
  • Resolution Steps :
    • Standardize assay protocols (e.g., ATP levels, incubation time).
    • Use enantiopure compounds and validate with chiral HPLC .

Are computational models effective in predicting interactions between this compound and biological targets?

Level: Advanced
Answer:
Yes, molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict:

  • Binding Affinity : High affinity for GPCRs (ΔG ≈ −9.2 kcal/mol) due to hydrophobic interactions with the 2-ethylbutyl group .
  • Limitations : False positives may occur if water molecules in the binding pocket are omitted.
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.